4-Bromo-5-chlorothiophene-3-carboxylicacid

C-H Activation Regioselective Synthesis Palladium Catalysis

4-Bromo-5-chlorothiophene-3-carboxylic acid (CAS 2803862-77-1) is a heterocyclic building block featuring a thiophene core substituted with bromine at the 4-position, chlorine at the 5-position, and a carboxylic acid group at the 3-position. This specific 4,5-dihalogenation pattern, with two distinct halogens, distinguishes it from simpler mono-halogenated or symmetrical di-halogenated analogs and is the basis for its primary utility in enabling sequential, orthogonal functionalization strategies in organic synthesis.

Molecular Formula C5H2BrClO2S
Molecular Weight 241.49 g/mol
Cat. No. B13568616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chlorothiophene-3-carboxylicacid
Molecular FormulaC5H2BrClO2S
Molecular Weight241.49 g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)Cl)Br)C(=O)O
InChIInChI=1S/C5H2BrClO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
InChIKeyXPROJHIXXXSWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chlorothiophene-3-carboxylic Acid: A Dual-Halogenated Heterocyclic Building Block for Orthogonal Cross-Coupling Strategies


4-Bromo-5-chlorothiophene-3-carboxylic acid (CAS 2803862-77-1) is a heterocyclic building block featuring a thiophene core substituted with bromine at the 4-position, chlorine at the 5-position, and a carboxylic acid group at the 3-position [1]. This specific 4,5-dihalogenation pattern, with two distinct halogens, distinguishes it from simpler mono-halogenated or symmetrical di-halogenated analogs and is the basis for its primary utility in enabling sequential, orthogonal functionalization strategies in organic synthesis [1].

4-Bromo-5-chlorothiophene-3-carboxylic Acid: Why Generic Substitution with Other Halogenated Thiophene-3-carboxylic Acids Fails


Simply substituting this compound with a mono-halogenated analog like 4-bromothiophene-3-carboxylic acid or 5-chlorothiophene-3-carboxylic acid, or a symmetrical di-halogenated analog like 4,5-dibromothiophene-3-carboxylic acid, is not functionally equivalent for complex synthesis. The specific combination of bromine and chlorine atoms on the thiophene ring provides a unique orthogonal reactivity profile [1]. This allows for the bromine to act as a temporary blocking group for regioselective C-H functionalization at the C5 position [2], which can then be followed by a distinct cross-coupling reaction at the C-Cl bond, enabling the programmed introduction of two different aryl/heteroaryl units in a controlled, sequential manner that is unattainable with the aforementioned comparators.

4-Bromo-5-chlorothiophene-3-carboxylic Acid: Quantitative Evidence for Differentiated Reactivity and Properties


Enabling Regioselective C5-Arylation via Bromine as a Blocking Group

The bromine atom on the thiophene ring acts as a blocking group to direct a regioselective Pd-catalyzed C5-arylation on 3-substituted thiophenes, a reaction that would otherwise yield mixtures with less substituted analogs. A study on closely related 2-bromo-3-substituted thiophenes demonstrated this principle, achieving moderate to high yields for the C5-arylation step without cleaving the C-Br bond [1]. This contrasts with 5-chlorothiophene-3-carboxylic acid, which lacks this directing group and would require additional steps for regioselective functionalization.

C-H Activation Regioselective Synthesis Palladium Catalysis

Distinct Molecular Properties Compared to Mono-Halogenated Analogs

The compound possesses a higher molecular weight (241.49 g/mol) and calculated lipophilicity (XLogP3 = 2.8) compared to its mono-halogenated analogs [1]. 4-Bromothiophene-3-carboxylic acid has a molecular weight of 207.05 g/mol , while 5-chlorothiophene-3-carboxylic acid is 162.59 g/mol . The increased lipophilicity may influence its behavior in biological assays and solubility profiles in organic solvents.

Physicochemical Properties Drug Design Lipophilicity

Orthogonal Reactivity of Bromine and Chlorine for Sequential Functionalization

The presence of both a bromine and a chlorine atom on the same thiophene ring allows for chemoselective, sequential cross-coupling reactions. The C-Br bond is generally more reactive in Pd-catalyzed reactions (e.g., Suzuki, Stille) than the C-Cl bond [1]. This enables a first functionalization at the C-Br site, followed by a second, distinct functionalization at the C-Cl site using different, more forcing conditions or a different catalyst system. This is in contrast to 4,5-dibromothiophene-3-carboxylic acid, which has two equally reactive C-Br bonds, making selective mono-functionalization challenging.

Cross-Coupling Sequential Synthesis Chemoselectivity

4-Bromo-5-chlorothiophene-3-carboxylic Acid: Optimal Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of Unsymmetrical 2,5-Diarylthiophene Pharmacophores

This building block is ideally suited for medicinal chemistry programs aiming to synthesize libraries of 2,5-diarylthiophene-3-carboxylic acid derivatives, which are a privileged scaffold for biological activity (e.g., ANO1 inhibitors, IRAP inhibitors). Its orthogonal halogenation allows for the efficient, two-step introduction of two distinct aryl groups via sequential C-H arylation and cross-coupling, a key step in establishing structure-activity relationships (SAR) for drug discovery [1].

Materials Science: Synthesis of Asymmetric Oligothiophenes and Semiconductors

The compound is a valuable monomer for the synthesis of well-defined, asymmetric oligothiophenes or donor-acceptor polymers for organic electronics (e.g., OFETs, OPVs). The ability to program the installation of different π-conjugated units at the 2- and 5-positions of the thiophene ring enables fine-tuning of the material's optoelectronic properties, a level of control not possible with symmetrical dihalogenated building blocks [2].

Chemical Biology: Development of Bifunctional Probe Molecules

In chemical biology, this compound can be used to create bifunctional probes. For instance, the carboxylic acid can be used as an anchor point for attachment to a solid support or a biomolecule, while the bromine and chlorine atoms can be sequentially functionalized to install a fluorophore and a pharmacophore or a cross-linking group. This orthogonal approach ensures the creation of a single, well-defined molecular probe, which is critical for target identification and validation studies.

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